Bis(2-(dicyclohexylphosphino)ethyl)amine
Overview
Description
Bis(2-(dicyclohexylphosphino)ethyl)amine: is a chemical compound with the molecular formula C28H53NP2 and a molecular weight of 465.67 g/mol . It is a phosphine ligand, often used in coordination chemistry and catalysis. The compound is characterized by its solid form and white color, with a melting point of 64-69°C .
Mechanism of Action
Target of Action
Bis(2-(dicyclohexylphosphino)ethyl)amine is a type of phosphine ligand . Phosphine ligands are a class of organophosphorus compounds that have the ability to donate electron pairs to metal atoms, forming metal-ligand bonds. They play a crucial role in various chemical reactions, particularly in the field of homogeneous catalysis .
Mode of Action
As a phosphine ligand, this compound interacts with its targets, typically metal atoms, by donating electron pairs to form metal-ligand bonds . This interaction can alter the electronic structure of the metal atom, influencing its reactivity and catalytic properties .
Biochemical Pathways
Phosphine ligands, in general, are known to play a key role in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Result of Action
As a phosphine ligand, its primary function is to facilitate various chemical reactions by forming metal-ligand bonds .
Action Environment
This compound is noted to be air sensitive , indicating that exposure to air could potentially affect its stability and efficacy. It is also insoluble in water , which could influence its behavior in aqueous environments. These factors, among others, can play a significant role in determining the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bis(2-(dicyclohexylphosphino)ethyl)amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, facilitating catalytic processes. The compound’s phosphine groups enable it to form stable complexes with transition metals, which are crucial in enzymatic reactions . These interactions often enhance the catalytic efficiency of enzymes, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, impacting cellular responses and functions . Additionally, its role in gene expression modulation can alter the production of specific proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s phosphine groups allow it to bind to metal ions, forming complexes that can inhibit or activate enzymes . These interactions can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, necessitating careful monitoring and control of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on enzymatic activity and cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s role as a ligand allows it to participate in catalytic processes, influencing metabolic flux and metabolite levels . Its interactions with specific enzymes can modulate their activity, thereby affecting the overall metabolic pathways within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right cellular environment to perform its biochemical roles effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(dicyclohexylphosphino)ethyl)amine typically involves the reaction of 2-(dicyclohexylphosphino)ethylamine with appropriate reagents under controlled conditions. The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves precise control of temperature, pressure, and reaction time to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(dicyclohexylphosphino)ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or oxygen for oxidation reactions.
Substitution Reagents: Various metal complexes can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed during oxidation.
Metal Complexes: Formed during substitution reactions.
Scientific Research Applications
Chemistry: Bis(2-(dicyclohexylphosphino)ethyl)amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial in catalysis and materials science .
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives are explored for potential pharmaceutical applications .
Industry: In the industrial sector, it is used in the synthesis of various organometallic compounds and as a catalyst in chemical reactions .
Comparison with Similar Compounds
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 2-(Diphenylphosphino)ethylamine
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
Uniqueness: Bis(2-(dicyclohexylphosphino)ethyl)amine is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence the reactivity and stability of the metal complexes it forms. This makes it particularly useful in catalysis where selectivity and stability are crucial .
Properties
IUPAC Name |
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIHPKBLHGKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728924 | |
Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550373-32-5 | |
Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Bis(2-(dicyclohexylphosphino)ethyl)amine influence the stability and reactivity of its iridium complexes?
A1: this compound (PNP) is a chiral aminodiphosphine ligand. Research [] demonstrates that the bulky cyclohexyl substituents on the phosphorus donors of PNP favor the formation of iridium complexes where the ligand adopts a meridional conformation. This conformation can influence both the stability and reactivity of the resulting complexes. For instance, meridional coordination of PNP* to iridium can lead to the formation of stable hydride complexes, including monohydride, dihydride, and even trihydride species []. These hydride complexes are of particular interest due to their potential applications in catalytic hydrogenation reactions.
Q2: What types of iridium complexes are formed when this compound reacts with [Ir(COD)(OMe)]2?
A2: The reaction of this compound with [Ir(COD)(OMe)]2 (COD = cycloocta-1,5-diene) yields various iridium complexes depending on the reaction conditions and solvent used []. In aprotic solvents, the reaction primarily forms complexes where the PNP ligand coordinates to iridium in a meridional fashion. Interestingly, when the reaction is conducted in protic solvents, different complexes can be obtained, including those with the PNP ligand in a facial coordination mode. The nature of the solvent also influences the stability of the resulting iridium complexes.
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